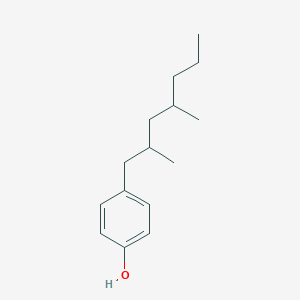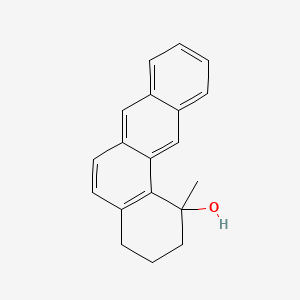
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol is an organic compound with the molecular formula C19H18O It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol typically involves the hydrogenation of 1-Methylbenz(a)anthracene. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. The product is then purified using techniques such as distillation and recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylbenz(a)anthracene: A precursor in the synthesis of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol.
Benz(a)anthracene: The parent compound from which this compound is derived.
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene: A structurally similar compound lacking the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the tetrahydrobenz(a)anthracene framework. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94849-68-0 |
|---|---|
Formule moléculaire |
C19H18O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydro-2H-benzo[a]anthracen-1-ol |
InChI |
InChI=1S/C19H18O/c1-19(20)10-4-7-13-8-9-16-11-14-5-2-3-6-15(14)12-17(16)18(13)19/h2-3,5-6,8-9,11-12,20H,4,7,10H2,1H3 |
Clé InChI |
FUKYCTYHVDDYCX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C3=CC4=CC=CC=C4C=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


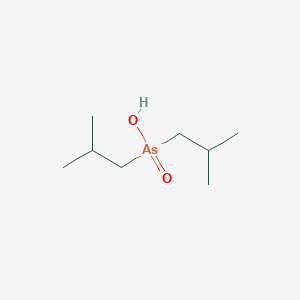
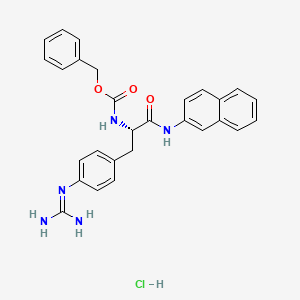
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/no-structure.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
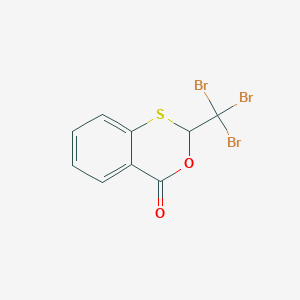

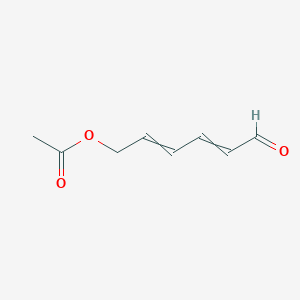


![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
